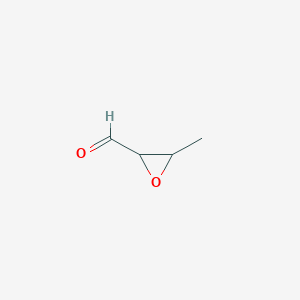

2,3-Epoxybutyraldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H6O2 |

|---|---|

Molecular Weight |

86.09 g/mol |

IUPAC Name |

3-methyloxirane-2-carbaldehyde |

InChI |

InChI=1S/C4H6O2/c1-3-4(2-5)6-3/h2-4H,1H3 |

InChI Key |

KAUFURBKZOMSKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(O1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Epoxybutyraldehyde and Its Derivatives

Direct Synthetic Routes

Direct synthetic routes to 2,3-epoxybutyraldehyde and its derivatives typically involve the introduction of an epoxide functionality onto a precursor molecule that already contains the aldehyde moiety or a group that can be readily converted to an aldehyde.

Oxidative Approaches to Epoxide Formation

Oxidative methods are a cornerstone in the synthesis of epoxides. These approaches utilize various oxidizing agents to convert a carbon-carbon double bond in a precursor molecule into an oxirane ring.

Photooxidation, particularly the reaction involving singlet oxygen (¹O₂), is a known method for the oxidation of unsaturated organic compounds. In the context of synthesizing epoxy aldehydes, a precursor such as crotonaldehyde (B89634) can theoretically be epoxidized via a photosensitized reaction. The general mechanism involves the excitation of a sensitizer (B1316253) dye by light, which then transfers its energy to ground-state triplet oxygen (³O₂) to generate the highly reactive singlet oxygen. Singlet oxygen can then react with the double bond of an unsaturated aldehyde to form an epoxide.

While the photolysis of crotonaldehyde has been investigated, it has been observed to primarily lead to isomerization to 3-butene-1-al, and at later stages, to the formation of CO, propylene, and 1,5-hexadiene, rather than epoxidation. ubc.ca However, the photooxidation of unsaturated fatty acids, which can contain α,β-unsaturated aldehyde moieties, is known to produce hydroperoxides that can subsequently lead to the formation of various oxidized products, including aldehydes. nih.gov The involvement of singlet oxygen is considered a significant pathway in the photo-inactivation of enzymes through the oxidation of sensitive amino acid residues, indicating its potent oxidizing capability. nih.govnih.gov

An alternative approach to obtaining epoxy aldehydes is through the selective cleavage of a carbon-carbon bond in a more complex epoxide precursor. This method is particularly useful when the desired epoxy aldehyde is difficult to synthesize directly. Oxidative cleavage reactions can be employed to break down larger molecules into smaller fragments containing the desired functionalities.

One common method for the oxidative cleavage of C-C bonds in epoxides involves the use of sodium periodate (B1199274) (NaIO₄). This reaction typically proceeds through a two-step mechanism where the epoxide is first opened to form a vicinal diol, which is then cleaved by the periodate to yield carbonyl compounds. organic-chemistry.orgwikipedia.org The reaction can be performed in a one-pot procedure under aqueous and ambient conditions. ubc.ca This method serves as a chemoselective alternative to ozonolysis. The efficiency of the cleavage can be influenced by the structure of the epoxide, with more highly substituted epoxides appearing to be more reactive. ubc.ca

For example, the treatment of a suitable epoxy diol with sodium periodate would lead to the cleavage of the diol's carbon-carbon bond, potentially yielding an epoxy aldehyde. The general scheme for periodate-mediated cleavage of an epoxide is presented below:

General Reaction Scheme for Periodate Cleavage of an Epoxide

Photochemical and Thermal Generation Mechanisms

The generation of epoxides through photochemical and thermal pathways often involves high-energy intermediates and rearrangements. While specific industrial-scale photochemical or thermal syntheses for this compound are not prevalent, the underlying chemical principles provide plausible routes for its formation from suitable precursors.

Photochemical Generation: Photochemical pathways to epoxides can be conceptualized through the photo-oxidation of the corresponding α,β-unsaturated aldehyde, crotonaldehyde. Upon irradiation, typically with UV light, the aldehyde can be excited to a triplet state. beilstein-journals.org In the presence of a sensitizer and molecular oxygen, this can lead to the formation of singlet oxygen or other reactive oxygen species that can then react with the electron-rich double bond of crotonaldehyde to form the epoxide. Another potential mechanism is the Paterno-Büchi reaction, which involves the photochemical [2+2] cycloaddition of an aldehyde or ketone to an alkene, though this typically forms oxetanes rather than epoxides directly. beilstein-journals.org

Thermal Generation: Thermal generation of this compound could be achieved through the controlled thermal decomposition or rearrangement of more complex precursor molecules. For instance, the thermal rearrangement of an allylic hydroperoxide, such as that derived from crotyl alcohol, could potentially yield the epoxy aldehyde. researchgate.net This type of reaction, analogous to the Hock rearrangement, involves the cleavage of an O-O bond and subsequent molecular reorganization. researchgate.net The controlled pyrolysis of larger molecules where this compound is a stable fragment could also serve as a generation method, though controlling selectivity in such high-temperature reactions is a significant challenge. researchgate.net

Enantioselective and Diastereoselective Synthesis of Chiral this compound

The presence of two adjacent chiral centers in this compound makes its synthesis in an enantiomerically and diastereomerically pure form a significant challenge. Chemists have developed several powerful strategies, including the use of chiral auxiliaries, asymmetric catalysis, and enzyme-based methods, to control the absolute and relative stereochemistry of the final product.

Chiral Induction Strategies in Epoxy Aldehyde Formation

Chiral induction relies on the temporary incorporation of a chiral molecule, known as a chiral auxiliary, to direct the stereochemical outcome of a reaction. wikipedia.org The auxiliary is later removed, having transferred its chiral information to the substrate. For the synthesis of this compound, a common strategy involves attaching a chiral auxiliary to a precursor like crotonic acid to form a chiral amide or ester. The steric bulk of the auxiliary then blocks one face of the double bond, forcing the epoxidizing agent to attack from the less hindered face.

Prominent examples of chiral auxiliaries used in asymmetric synthesis include Evans oxazolidinones and pseudoephedrine. sigmaaldrich.com The substrate, such as crotonyl chloride, reacts with the chiral auxiliary to form an imide. This new compound is then subjected to epoxidation. The stereodirecting group on the auxiliary dictates the facial selectivity of the epoxidation. Finally, the auxiliary is cleaved, typically via hydrolysis or reduction, to yield the chiral epoxy acid or alcohol, which can then be converted to the target aldehyde.

| Chiral Auxiliary | Typical Substrate Class | Reaction Type Controlled | Key Feature |

|---|---|---|---|

| Evans Oxazolidinones | Carboxylic Acids (as N-acyl imides) | Alkylation, Aldol (B89426), Conjugate Addition | Forms a rigid chelated transition state to direct electrophilic attack. |

| Pseudoephedrine/Pseudoephenamine | Carboxylic Acids (as amides) | Alkylation of α-carbon | Forms a stable lithium chelate; subsequent alkylation occurs from the less hindered face. |

| Camphorsultam | Carboxylic Acids (as N-acyl derivatives) | Diels-Alder, Alkylation | Provides high steric hindrance and conformational rigidity. |

| SAMP/RAMP Hydrazines | Aldehydes, Ketones (as hydrazones) | Alkylation of α-carbon | Forms a metalated aza-enolate, with one face sterically shielded by the auxiliary. |

Asymmetric Catalysis in Stereoselective Synthesis

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of chiral product. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric epoxidation of α,β-unsaturated aldehydes to produce compounds like this compound. nih.gov

The most successful approach utilizes chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, as catalysts. researchgate.netorganic-chemistry.orgnih.gov The reaction mechanism involves the reversible formation of a chiral iminium ion intermediate between the α,β-unsaturated aldehyde (e.g., crotonaldehyde) and the amine catalyst. sci-hub.se This activation lowers the LUMO of the aldehyde and induces facial selectivity due to the catalyst's chiral scaffold. The nucleophilic attack of an oxidant, commonly hydrogen peroxide (H₂O₂) or its urea (B33335) adduct, on the double bond of the iminium ion occurs preferentially from one face, leading to the formation of the enantioenriched epoxy aldehyde after hydrolysis and catalyst regeneration. sci-hub.sersc.org These reactions often proceed with high yields and excellent levels of diastereo- and enantioselectivity. nih.gov

| Substrate | Catalyst | Oxidant | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (% ee) |

|---|---|---|---|---|---|

| Cinnamaldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | H₂O₂ | 94% | >20:1 | 98% |

| (E)-Hex-2-enal | (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl)pyrrolidine | H₂O₂ | 80% | 15:1 | 96% |

| (E)-4-Nitro-cinnamaldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | H₂O₂ | 92% | >20:1 | 98% |

| Citral | (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl)pyrrolidine | H₂O₂ | 85% | - | 95% |

Chemoenzymatic Approaches to Chiral Epoxides

Chemoenzymatic methods leverage the high selectivity of enzymes, often in combination with traditional chemical steps, to produce chiral molecules under mild conditions. acs.org Several strategies are applicable to the synthesis of chiral this compound.

One common chemoenzymatic process is the in situ generation of a peracid oxidant using a lipase (B570770), such as Novozym 435. rsc.org In this two-step, one-pot system, the lipase catalyzes the perhydrolysis of an ester with hydrogen peroxide to form a peracid. This peracid then acts as the chemical oxidant for the epoxidation of the α,β-unsaturated aldehyde. rsc.org

Another powerful strategy is the kinetic resolution of a racemic precursor. For example, a racemic mixture of 2,3-epoxy-1-butanol can be subjected to lipase-catalyzed hydrolysis or acylation. acs.org The enzyme selectively reacts with one enantiomer, allowing the separation of the unreacted, enantioenriched epoxy alcohol from its esterified counterpart. The resulting chiral epoxy alcohol can then be oxidized to the target aldehyde.

A more direct biological approach involves using engineered enzymes. For instance, certain enzymes like 4-oxalocrotonate tautomerase have been repurposed through directed evolution to function as peroxygenases, capable of directly catalyzing the epoxidation of α,β-unsaturated aldehydes with high enantioselectivity. researchgate.net Furthermore, the Sharpless asymmetric epoxidation of the corresponding allylic alcohol (crotyl alcohol) provides a highly reliable chemical method to obtain the chiral epoxy alcohol, which is then oxidized in a subsequent step to furnish the final aldehyde. libretexts.org

| Strategy | Enzyme Class | Principle | Typical Precursor |

|---|---|---|---|

| In situ Oxidant Generation | Lipase / Hydrolase | Enzyme generates peracid from H₂O₂ and an ester, which performs non-selective chemical epoxidation. rsc.org | α,β-Unsaturated Aldehyde |

| Kinetic Resolution | Lipase / Hydrolase | Enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture. acs.org | Racemic Epoxy Alcohol |

| Direct Enzymatic Epoxidation | Engineered Peroxygenase / Oxidase | Enzyme directly catalyzes the stereoselective transfer of oxygen to the double bond. researchgate.net | α,β-Unsaturated Aldehyde |

| Combined Chemo-Enzymatic Sequence | Kinase/Oxidase (for oxidation step) | Asymmetric chemical epoxidation (e.g., Sharpless) of an allylic alcohol, followed by enzymatic oxidation to the aldehyde. libretexts.org | Allylic Alcohol |

Chemical Reactivity and Transformation Pathways of 2,3 Epoxybutyraldehyde

Nucleophilic Ring-Opening Reactions of the Epoxide Moiety

The high ring strain associated with the epoxide group in 2,3-epoxybutyraldehyde makes it a prime target for reactions with a wide range of nucleophiles. youtube.com These reactions proceed via an SN2 mechanism, where the nucleophile attacks one of the epoxide carbons, leading to the simultaneous cleavage of a carbon-oxygen bond. oatext.com The regioselectivity of the attack—whether it occurs at the C2 or C3 position—is influenced by steric and electronic factors, as well as the reaction conditions (acidic or basic). youtube.comnih.gov

Nitrogen-based nucleophiles are particularly effective in opening the epoxide ring, leading to the formation of crucial carbon-nitrogen bonds. This reactivity is fundamental to the synthesis of various nitrogen-containing compounds and has implications in understanding the interaction of epoxyaldehydes with biological macromolecules.

The reaction of epoxides with amines, known as aminolysis, is a direct and widely used method for the synthesis of β-amino alcohols. nih.gov These compounds are valuable intermediates in the production of pharmaceuticals and chiral auxiliaries. cardiff.ac.uk In the case of this compound, the reaction with primary or secondary amines leads to the opening of the epoxide ring to yield the corresponding β-amino alcohol derivative.

The reaction is typically regioselective, with the amine preferentially attacking the less sterically hindered carbon of the epoxide under basic or neutral conditions, which is characteristic of an SN2 pathway. nih.govthieme-connect.de Various catalysts can be employed to facilitate this transformation and control its selectivity.

| Catalyst/Condition | Description | Typical Outcome | Reference |

|---|---|---|---|

| No Catalyst (Water/Polar Solvents) | The reaction can proceed without a catalyst, particularly in polar solvents like water, which can activate the epoxide ring. | Good yields with high regioselectivity. | thieme-connect.de |

| Lewis Acids (e.g., Zn(ClO4)2, InBr3, Sc(OTf)3) | Lewis acids coordinate to the epoxide oxygen, activating the ring and making it more susceptible to nucleophilic attack. | High efficiency, excellent chemo- and regioselectivity, often under mild conditions. | thieme-connect.deyoutube.comyoutube.com |

| Photoredox Catalysis | A modern approach involving nitrogen-centered radicals that can trigger cascade reactions with epoxides. | Enables the synthesis of functionalized β-amino alcohols. | thieme-connect.de |

| Enzymatic (e.g., Haloalcohol dehalogenase) | Biocatalytic approach offering high enantioselectivity for the kinetic resolution of racemic epoxides. | Production of enantiopure β-amino alcohols. | nih.gov |

The aldehyde functionality of this compound allows it to participate in multicomponent reactions for the synthesis of heterocyclic systems. One prominent example is the synthesis of the imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) scaffolds, which are present in many biologically active compounds. researchgate.netnih.gov

In a typical three-component reaction, such as the Groebke–Blackburn–Bienaymé reaction, this compound can serve as the aldehyde component. nih.gov It reacts with a 2-aminoazine (like 2-aminopyridine (B139424) or 2-aminopyrazine) and an isocyanide. The reaction proceeds through the formation of an imine intermediate from the aldehyde and the 2-aminoazine, followed by nucleophilic attack by the isocyanide and subsequent cyclization to yield the final imidazo[1,2-a]azine product. The epoxide moiety on the resulting structure can be retained for further chemical modifications. Alternative multicomponent strategies may involve the condensation of the aldehyde, the aminoazine, and a 1,3-dicarbonyl compound. nih.gov

Due to its bifunctional electrophilic nature, this compound is expected to be highly reactive towards the nucleophilic centers in DNA bases. This reactivity is analogous to that of other genotoxic agents like diepoxybutane and various lipid peroxidation products. chemistrysteps.comlibretexts.org Both the aldehyde and epoxide groups can form adducts with nucleosides such as deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA).

Deoxyguanosine possesses several nucleophilic sites, including the N7, O6, N1, and the exocyclic N2 positions. Deoxyadenosine is primarily reactive at its N1, N3, N7, and exocyclic N6 positions. The epoxide can alkylate these positions, while the aldehyde can react, particularly with exocyclic amino groups, to form Schiff bases or cyclic adducts. libretexts.org For instance, the reaction of 1,2,3,4-diepoxybutane with dG results in adducts at the N7, N1, and N2 positions. chemistrysteps.com Similarly, aldehydes like 4-oxo-2-nonenal (B12555) react with dA to form substituted etheno adducts. organic-chemistry.org Based on these precedents, this compound is predicted to form a complex mixture of stable and unstable adducts with DNA nucleosides.

| Nucleoside | Potential Reaction Site | Expected Adduct Type | Reference Analogue |

|---|---|---|---|

| Deoxyguanosine (dG) | N7 | Epoxide ring-opening (alkylation) | chemistrysteps.com |

| N1 | Epoxide ring-opening (alkylation) | chemistrysteps.com | |

| N2 (exocyclic) | Epoxide ring-opening or aldehyde condensation | chemistrysteps.com | |

| Deoxyadenosine (dA) | N1 | Epoxide ring-opening (alkylation) | chemistrysteps.com |

| N6 (exocyclic) | Epoxide ring-opening or aldehyde condensation to form etheno adducts | organic-chemistry.org |

The reaction of epoxides with cyanamides represents a pathway to nitrogen-rich heterocyclic structures. While direct reaction with a cyanoamine as the primary nucleophile is less common, a plausible pathway involves the Lewis acid-catalyzed ring-opening of the epoxide. This generates an alkoxide, which then acts as a nucleophile, attacking the cyanamide (B42294). This sequence can lead to the formation of imino-oxazolidine derivatives. cardiff.ac.uk This pathway highlights the versatility of the epoxide ring in facilitating tandem reactions for the synthesis of complex molecules. The cyanamide functional group itself contains both nucleophilic (amine) and electrophilic (nitrile) centers, allowing for diverse reactivity.

Oxygen and sulfur nucleophiles also readily participate in the ring-opening of the epoxide in this compound. The difference in nucleophilicity between analogous oxygen and sulfur compounds leads to notable differences in reactivity.

Generally, sulfur nucleophiles are more potent than their oxygen counterparts. Thiols are stronger acids than alcohols, and their conjugate bases, thiolates, are excellent nucleophiles for SN2 reactions. This enhanced nucleophilicity allows them to open epoxide rings efficiently, often under milder conditions than those required for alcohols or water. youtube.com

The reaction of this compound with an alcohol (alcoholysis) or water (hydrolysis) would yield a β-alkoxy alcohol or a diol, respectively. These reactions often require acidic or basic catalysis to proceed at a reasonable rate. In contrast, reaction with a thiol (thiolysis) would readily produce a β-hydroxy thioether. This reaction is typically fast and highly regioselective, with the thiolate attacking the less substituted carbon of the epoxide. youtube.com

Reactions with Oxygen- and Sulfur-Containing Nucleophiles

Rearrangement Reactions and Isomerization Pathways of this compound

The chemical behavior of this compound is characterized by a variety of rearrangement and isomerization reactions, driven by thermal energy, light, or catalytic action. These transformations lead to a diverse array of isomeric products, reflecting the inherent reactivity of the strained epoxide ring and the adjacent aldehyde functional group.

Gas-Phase Thermal Decomposition Mechanisms

The study of the gas-phase thermal decomposition of epoxides provides fundamental insights into their stability and reaction pathways at elevated temperatures. While specific studies on this compound are not extensively documented, the thermal degradation of epoxy resins offers analogous reaction mechanisms. The decomposition process in these polymers is characterized by the initial cleavage of the C-O bonds within the epoxy ring, leading to the formation of radical species. researchgate.net

In the case of this compound, a plausible initial step in its unimolecular decomposition would be the homolytic cleavage of a carbon-oxygen bond in the oxirane ring, forming a biradical intermediate. This biradical can then undergo several competing reaction pathways:

Hydrogen Abstraction and Isomerization: Intramolecular hydrogen abstraction could lead to the formation of unsaturated hydroxy aldehydes.

Carbonyl Formation: Rearrangement of the biradical can result in the formation of a more stable carbonyl compound, such as a β-keto aldehyde.

Fragmentation: Cleavage of carbon-carbon bonds within the biradical can lead to the formation of smaller, volatile molecules like carbon monoxide, methane, and various hydrocarbons. researchgate.net

The thermal degradation of epoxy resins has been shown to yield a complex mixture of gaseous products, including water, formaldehyde, methane, and carbon monoxide. researchgate.net The specific distribution of products from this compound would be dependent on factors such as temperature and pressure.

Table 1: Potential Products from the Gas-Phase Thermal Decomposition of this compound

| Product Class | Example Compound | Plausible Formation Pathway |

| Unsaturated Hydroxy Aldehydes | 4-hydroxy-2-butenal | Intramolecular hydrogen abstraction |

| Keto Aldehydes | 2-oxobutanal | Biradical rearrangement |

| Fragmentation Products | Formaldehyde, Acetaldehyde | C-C bond cleavage |

| Gaseous Byproducts | Carbon Monoxide, Methane | Further fragmentation |

Photo-induced Rearrangements and Product Formation

The photochemical behavior of molecules containing both an epoxide and an aldehyde functionality, such as this compound, is anticipated to be complex, involving excitations of both the carbonyl chromophore and the oxirane ring. Aliphatic aldehydes are known to undergo a characteristic S1 (n,π) transition upon absorbing UV radiation. beilstein-journals.org This excited state can then proceed to a corresponding triplet state, T1 (n,π), through intersystem crossing. beilstein-journals.org

For α,β-epoxy ketones, which are structurally similar to this compound, photoisomerization is a known reaction pathway. Irradiation can lead to the cleavage of the Cα-Cβ bond of the epoxide, followed by rearrangement to yield β-diketones or unsaturated 1,4-dicarbonyl compounds. While direct photodecarbonylation is a possibility for some epoxy ketones, photoisomerization often dominates.

In the context of this compound, several photo-induced rearrangement pathways can be postulated:

Norrish Type I Cleavage: Excitation of the aldehyde carbonyl group could lead to α-cleavage, generating a formyl radical and an epoxyalkyl radical. These radicals can then recombine in various ways or undergo further reactions.

Epoxide Ring Opening: Similar to epoxy ketones, photoexcitation could induce the opening of the epoxide ring to form a 1,3-biradical. This intermediate can then rearrange to form an enol, which would tautomerize to the corresponding β-keto aldehyde.

Geometric Isomerization: For substituted epoxy olefins, photosensitized geometric isomerization is a documented process. acs.org While this compound itself does not have a double bond for cis-trans isomerization, related structures with unsaturation could exhibit this phenomenon.

The specific products formed would depend on the wavelength of light used and the reaction conditions.

Table 2: Potential Photo-induced Rearrangement Products of this compound

| Product Type | Example Structure | Proposed Mechanism |

| β-Keto Aldehyde | 2-oxobutanal | Epoxide ring opening and rearrangement |

| Unsaturated Hydroxy Aldehyde | 4-hydroxy-2-butenal | Hydrogen abstraction following ring opening |

| Radical Recombination Products | Various | Norrish Type I cleavage and subsequent reactions |

Cycloaddition Reactions and Heterocycle Formation

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. Epoxides can participate in formal [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes, to form five-membered heterocyclic rings. nih.gov These reactions are often catalyzed by Lewis acids, which activate the epoxide towards nucleophilic attack by opening the ring to form a carbocationic intermediate. mdpi.com

For this compound, a plausible cycloaddition pathway would involve its reaction with an alkene in the presence of a Lewis acid. The proposed mechanism is as follows:

Lewis Acid Activation: The Lewis acid coordinates to the oxygen atom of the epoxide, facilitating the cleavage of one of the C-O bonds. This generates a stabilized carbocation intermediate.

Nucleophilic Attack: The alkene, acting as a nucleophile, attacks the carbocation.

Ring Closure: The resulting intermediate then undergoes an intramolecular cyclization to form a five-membered tetrahydrofuran (B95107) ring.

This type of formal [3+2] cycloaddition provides a direct route to substituted tetrahydrofurans, which are important structural motifs in many natural products and pharmaceuticals. nih.gov The regioselectivity and stereoselectivity of the reaction would be influenced by the nature of the substituents on both the epoxide and the alkene, as well as the choice of Lewis acid catalyst.

While the aldehyde group in this compound does not directly participate in the cycloaddition as a 1,3-dipole, its electron-withdrawing nature would influence the reactivity of the epoxide ring and the stability of the intermediate carbocation.

Table 3: Generalized [3+2] Cycloaddition of an Epoxide with an Alkene

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| Epoxide | Alkene | Lewis Acid | Tetrahydrofuran | Formal [3+2] Cycloaddition |

Mechanistic and Computational Investigations of 2,3 Epoxybutyraldehyde Reactions

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical calculations have become an indispensable tool for elucidating the complex reaction mechanisms of organic molecules, including epoxides like 2,3-epoxybutyraldehyde. nih.gov These computational methods allow for the exploration of potential energy surfaces, the identification of transition states, and the prediction of reaction pathways that might be difficult to observe experimentally. nih.govnih.gov

Theoretical studies, often employing Density Functional Theory (DFT) methods, have been instrumental in mapping out the intricate steps involved in various reactions of epoxides. For instance, in the context of ring-opening reactions, quantum chemical calculations can help determine the most likely points of nucleophilic attack and the stereochemical outcome of the reaction. researchgate.net By calculating the energies of different possible transition states, researchers can predict which reaction pathway is energetically more favorable. chemrxiv.orgresearchgate.net

One key area of investigation is the elucidation of reaction mechanisms involving catalysts. Computational models can simulate the interaction of this compound with a catalyst, revealing how the catalyst lowers the activation energy of a specific reaction pathway. chemrxiv.org For example, in the phenol-epoxide ring-opening reaction, DFT calculations have been used to investigate the mechanism involving a latent hardening accelerator. These studies detailed the initiation of the reaction by the breaking of a P-B bond in the accelerator, followed by a series of steps leading to the ring-opening of the epoxide. mdpi.com

The table below summarizes key findings from quantum chemical studies on epoxide reactions, providing a glimpse into the power of these computational tools.

| Reaction Type | Computational Method | Key Findings |

| Phenol-Epoxide Ring-Opening | Density Functional Theory (DFT) | Elucidation of a multi-step catalytic cycle involving a latent hardening accelerator. mdpi.com |

| Nucleophilic Ring-Opening | Theoretical Computations | Explanation of regioselectivity based on the calculated stability of transition states. researchgate.net |

| Acetaldehyde Formation | UωB97XD/6-311++G(2d,p) | Identification of four transition states on the triplet potential energy surface and one on the singlet PES. nih.gov |

| Isocyanate Synthesis | r2SCAN-3c | Identification of a [3+2]-cycloaddition pathway involving a catalyst. chemrxiv.org |

Kinetic Analyses of Gas-Phase and Solution-Phase Reactions

Kinetic analyses provide crucial quantitative data on the rates of chemical reactions, offering insights into the factors that influence reaction speed and efficiency. For this compound, both gas-phase and solution-phase kinetic studies are essential for a comprehensive understanding of its reactivity.

In the gas phase, unimolecular reactions of epoxides have been a subject of interest. nist.gov Thermal decomposition studies of similar compounds, such as cis- and trans-2,3-epoxybutane, have been conducted to understand their isomerization and fragmentation pathways at high temperatures. These studies often involve determining Arrhenius parameters, which describe the temperature dependence of the reaction rate. nist.govmdpi.com Such data is critical for modeling chemical processes in various environments, including combustion and atmospheric chemistry.

Solution-phase kinetics, on the other hand, are more relevant to synthetic organic chemistry. The rates of reactions involving this compound in different solvents and in the presence of various catalysts can be measured to optimize reaction conditions. For example, kinetic studies of OH radical-initiated hydrogen abstraction from related compounds have been performed to understand their atmospheric lifetimes. researchgate.net

The table below presents a summary of kinetic data for reactions of related epoxy compounds, highlighting the different kinetic parameters that are typically determined.

| Reactant | Reaction Conditions | Rate Constant (k) | Activation Energy (Ea) |

| cis-2,3-Epoxybutane | Gas Phase, 668–740 K | - | - |

| trans-2,3-Epoxybutane | Gas Phase, 668–740 K | - | - |

| C2F5OC(O)H + OH | 253–328 K | (1.50 ± 0.11) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | - |

| n-C3F7OC(O)H + OH | 253–328 K | (2.04 ± 0.32) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | - |

Elucidation of Reaction Selectivity (Regio-, Stereo-, Chemoselectivity)

Selectivity is a cornerstone of modern organic synthesis, and understanding the factors that govern it is crucial for the efficient preparation of target molecules. For a multifunctional compound like this compound, which possesses both an epoxide and an aldehyde group, selectivity is a particularly important aspect of its chemistry.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. masterorganicchemistry.com In the context of epoxide ring-opening reactions, regioselectivity determines which of the two carbon atoms of the epoxide ring is attacked by a nucleophile. researchgate.net For instance, the reaction of 2,3-epoxy alcohols with certain nucleophiles has been shown to proceed with high regioselectivity, favoring attack at the C2 position. researchgate.net This selectivity can often be explained by considering both steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions. youtube.com

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com In reactions involving this compound, the stereochemistry of the starting material can influence the stereochemistry of the product. For example, the ring-opening of a chiral epoxide can proceed with either inversion or retention of configuration at the reaction center, leading to the formation of different stereoisomers. masterorganicchemistry.com The stereochemical outcome is often dictated by the reaction mechanism, such as whether it proceeds through an SN1-like or SN2-like pathway. nih.gov

Chemoselectivity arises when a reagent has a choice of reacting with two or more different functional groups. In this compound, a reagent could potentially react with the epoxide ring or the aldehyde group. Achieving high chemoselectivity is a key challenge in the synthetic manipulation of this compound. The choice of reagents and reaction conditions plays a critical role in directing the reaction to the desired functional group. For example, a mild reducing agent might selectively reduce the aldehyde group without affecting the epoxide ring.

The following table provides examples of how different types of selectivity are manifested in epoxide reactions.

| Type of Selectivity | Reaction Example | Observed Outcome | Controlling Factors |

| Regioselectivity | Nucleophilic ring-opening of 2,3-epoxy alcohols | Preferential attack at the C2 or C3 position. researchgate.net | Nature of nucleophile, catalyst, solvent. researchgate.netmdpi.com |

| Stereoselectivity | Glycosylation reactions | Formation of one diastereomer over another. nih.gov | Reaction mechanism (SN1 vs. SN2), chiral reagents. masterorganicchemistry.comnih.gov |

| Chemoselectivity | Reactions of pyrazolyl carbonates | O- to C- or N-carboxyl transfer depending on the catalyst. mdpi.com | Catalyst choice, reaction conditions. mdpi.com |

Spectroscopic and Spectrometric Approaches to Mechanistic Understanding

Spectroscopic and spectrometric techniques are powerful tools for probing reaction mechanisms by providing information about the structures of reactants, products, and, crucially, transient intermediates. nih.gov These methods allow for the direct observation of species that are formed and consumed during the course of a reaction, providing invaluable evidence to support or refute proposed mechanisms. nih.gov

Infrared (IR) spectroscopy can be used to monitor the progress of a reaction by observing the appearance and disappearance of characteristic vibrational bands corresponding to specific functional groups. For example, the disappearance of the epoxide C-O stretching band and the appearance of a hydroxyl O-H stretching band would indicate that a ring-opening reaction has occurred.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and stereochemistry of molecules. By analyzing the NMR spectra of the reaction mixture at different time points, it is possible to identify the structures of intermediates and products, and to determine the stereochemical outcome of the reaction.

Mass spectrometry (MS) is particularly useful for detecting and characterizing short-lived reaction intermediates. nih.gov Techniques such as electrospray ionization (ESI-MS) can be used to gently transfer ions from solution to the gas phase, allowing for their detection and structural elucidation through tandem mass spectrometry (MS/MS) experiments. nih.gov This approach has been successfully used to identify previously undetected intermediates in complex reaction pathways. nih.gov

The table below lists various spectroscopic and spectrometric techniques and their applications in the study of reaction mechanisms.

| Technique | Information Obtained | Application in Mechanistic Studies |

| Infrared (IR) Spectroscopy | Vibrational frequencies of functional groups. | Monitoring the progress of reactions, identifying functional group transformations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity and stereochemistry of molecules. | Structural elucidation of intermediates and products, determining stereochemical outcomes. nih.gov |

| Mass Spectrometry (MS) | Mass-to-charge ratio of ions. | Detection and characterization of reaction intermediates, determination of elemental compositions. nih.gov |

| Electron Spin Resonance (ESR) Spectroscopy | Detection of unpaired electrons. | Identification and quantification of radical intermediates. nih.gov |

| UV-Vis Spectroscopy | Electronic transitions in molecules. | Monitoring reactions involving chromophoric species. |

Environmental and Atmospheric Chemical Aspects of 2,3 Epoxybutyraldehyde

Formation as a Product of Atmospheric Photooxidation

The formation of epoxides in the atmosphere is a known consequence of the photooxidation of unsaturated volatile organic compounds (VOCs). 2,3-Epoxybutyraldehyde is plausibly formed from the atmospheric oxidation of C4 unsaturated hydrocarbons, most notably crotonaldehyde (B89634) and 1,3-butadiene.

The primary daytime oxidant in the troposphere is the hydroxyl radical (OH). The reaction initiated by the OH radical is a major degradation pathway for most VOCs. The formation of this compound is mechanistically possible through the OH-initiated oxidation of crotonaldehyde (CH₃CH=CHCHO).

The reaction can proceed through two main pathways: H-atom abstraction from the aldehydic group or OH addition to the carbon-carbon double bond. Experimental studies and structure-activity relationships suggest that both pathways are significant researchgate.net. The addition of the OH radical to the double bond forms a hydroxyalkyl radical. This radical then reacts with molecular oxygen (O₂) to form a hydroxyalkyl peroxy radical (RO₂). In the presence of nitric oxide (NO), the peroxy radical is converted to an alkoxy radical (RO), which can then undergo intramolecular rearrangement and elimination, or in a minor channel, ring-closure to form an epoxide.

However, studies on the OH-initiated oxidation of trans-crotonaldehyde have identified glyoxal and acetaldehyde as the major primary products, indicating that fragmentation reactions are the dominant fate of the intermediate radicals researchgate.net. This suggests that the formation of this compound is likely a minor reaction pathway. The table below summarizes the major reported products from this reaction.

| Precursor VOC | Major Reported Products | Molar Yield (%) | Reference |

| trans-Crotonaldehyde | Glyoxal | 16 - 21 | researchgate.net |

| trans-Crotonaldehyde | Acetaldehyde | Not specified | researchgate.net |

Another potential precursor is 1,3-butadiene. Its oxidation by OH radicals is complex and leads to a variety of oxygenated products copernicus.orgresearchgate.netcopernicus.org. While the formation of other epoxides like 1,2-epoxy-3-butene from the ozonolysis of 1,3-butadiene has been reported, the formation of this compound from OH oxidation has not been explicitly identified as a major product researchgate.net. The oxidation of 1,3-butadiene does, however, lead to the formation of crotonaldehyde, which can then be further oxidized mdpi.com.

Detailed reaction mechanisms for this compound are not explicitly included in widely used atmospheric chemical models such as the Master Chemical Mechanism (MCM) copernicus.orgsemanticscholar.org. The atmospheric chemistry of C4 unsaturated aldehydes is often simplified or lumped in these models. The degradation of crotonaldehyde in the MCM, for instance, primarily documents pathways leading to the formation of acetaldehyde and glyoxal. The potential for epoxide formation is a known uncertainty in the oxidation mechanisms of many alkenes, and the chemistry of this compound would likely be treated as part of the general, unspecific chemistry of its precursors' oxidation products.

Pathways in Secondary Organic Aerosol (SOA) Formation

Despite the likely low yield from its precursors, any this compound formed in the atmosphere is expected to be a potent precursor to secondary organic aerosol (SOA). Epoxides are known to be key intermediates in SOA formation, particularly from biogenic VOCs like isoprene researchgate.netnih.gov.

SOA is a major component of atmospheric fine particulate matter (PM₂.₅) and is composed of a complex mixture of oxygenated organic compounds, often referred to as oxygenated organic aerosol (OOA). The formation of SOA from epoxides occurs efficiently through multiphase chemistry. Gas-phase epoxides can partition into the liquid phase of atmospheric aerosols (such as sulfate aerosols) where they undergo acid-catalyzed reactions researchgate.netnih.gov.

The primary reaction is the acid-catalyzed hydrolysis of the epoxide ring, which opens to form a diol. In the case of this compound, this would result in the formation of 2,3-dihydroxybutanal. These highly oxygenated and low-volatility products remain in the particle phase, contributing to the growth of SOA. The presence of sulfate in the aerosol can also lead to the formation of organosulfates, further increasing the SOA mass. Research on crotonaldehyde has confirmed that its photooxidation leads to SOA formation, a process that is enhanced in the presence of NOx copernicus.org. This provides indirect evidence that its oxidation products, including any potential epoxides, are involved in aerosol formation.

The primary sink for epoxides within atmospheric aerosols is acid-catalyzed multiphase reactions researchgate.netcopernicus.org. The lifetime of an epoxide in an aerosol particle is highly dependent on the particle's acidity (pH) and liquid water content. Studies on isoprene-derived epoxides have shown that their reactive lifetimes can range from minutes to several hours under typical atmospheric aerosol conditions nih.gov. For 1,2-epoxy-3,4-dihydroxybutane, a structurally similar compound, the lifetime at a pH of 1.5 was found to be 7.7 hours nih.gov.

The degradation of this compound in the aqueous phase of aerosols or cloud droplets would proceed via nucleophilic attack on one of the carbon atoms of the protonated epoxide ring. The primary nucleophile in atmospheric waters is the water molecule itself, leading to hydrolysis. Other nucleophiles present in aerosols, such as sulfate, nitrate, and chloride ions, can also react to form a variety of oxygenated products nih.gov. These reactions transform the relatively volatile gas-phase epoxide into non-volatile particulate matter, effectively removing it from the gas phase and contributing to the chemical complexity and mass of atmospheric aerosols.

Advanced Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic methodologies is paramount for unlocking the full potential of 2,3-Epoxybutyraldehyde as a versatile chemical building block. Current research in organic synthesis emphasizes the use of catalytic systems that can control stereochemistry and minimize waste. Future investigations into the synthesis of this compound could focus on several promising strategies:

Asymmetric Epoxidation: The creation of chiral centers is a critical aspect of modern pharmaceutical and fine chemical synthesis. The application of well-established asymmetric epoxidation methods, such as those employing Sharpless, Jacobsen, or Shi catalysts, to the corresponding unsaturated aldehyde precursor could provide access to enantiomerically pure forms of this compound. The choice of catalyst and reaction conditions would be crucial in achieving high enantioselectivity.

Catalytic Oxidation of Allylic Alcohols: Another avenue involves the selective oxidation of the corresponding allylic alcohol. This approach would require a catalytic system capable of oxidizing the alcohol to an aldehyde without affecting the double bond, followed by a stereoselective epoxidation of the alkene.

Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to higher throughput and improved product purity.

Table 1: Potential Catalytic Systems for Enantioselective Synthesis

| Catalyst Type | Precursor | Potential Advantages |

| Sharpless Epoxidation | Allylic alcohol | High enantioselectivity for a wide range of substrates. |

| Jacobsen-Katsuki Epoxidation | Cis-alkene | Effective for the asymmetric epoxidation of unfunctionalized olefins. |

| Shi Epoxidation | Alkene | Utilizes a ketone-based catalyst and a stoichiometric oxidant. |

It is important to note that while these methods are well-established for other molecules, their specific application and optimization for the synthesis of this compound would require dedicated experimental investigation.

Exploration of New Reactivity Modes and Transformative Reactions

The bifunctional nature of this compound opens up a wide array of possibilities for novel chemical transformations. The aldehyde can participate in reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination, while the epoxide is susceptible to nucleophilic ring-opening. The interplay between these two functional groups could lead to unique and valuable chemical transformations.

Future research could explore:

Intramolecular Reactions: Under specific conditions, the aldehyde and epoxide moieties could react intramolecularly to form complex cyclic structures. The regioselectivity and stereoselectivity of such reactions would be of significant interest.

Tandem Reactions: A single reagent could be designed to react sequentially with both the aldehyde and the epoxide, leading to the rapid construction of molecular complexity in a single synthetic operation.

Organocatalysis: The use of small organic molecules as catalysts could provide novel pathways for the activation and transformation of this compound, potentially leading to new types of asymmetric reactions.

Application in Materials Science through Polymerization or Derivatization

The reactive nature of this compound makes it an intriguing candidate for applications in materials science. Both the aldehyde and epoxide groups can serve as handles for polymerization or for grafting onto existing polymer backbones.

Polymer Synthesis: The epoxide group can undergo ring-opening polymerization to form polyethers. The presence of the aldehyde group in the resulting polymer would provide a site for further modification, such as cross-linking or the attachment of functional molecules.

Surface Modification: this compound could be used to modify the surfaces of materials. For example, it could be grafted onto silica (B1680970) or other substrates to introduce reactive aldehyde and epoxide functionalities, which could then be used to immobilize enzymes or other biomolecules.

Cross-linking Agents: The ability of both functional groups to react with various nucleophiles suggests that this compound and its derivatives could be effective cross-linking agents for polymers like polyvinyl alcohol or chitosan.

Bio-inspired Synthesis and Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.govnih.gov The application of biocatalysis to the synthesis and transformation of this compound is a promising area of research.

Potential biocatalytic approaches include:

Enzymatic Epoxidation: Lipases and other hydrolases have been shown to catalyze epoxidation reactions in the presence of a suitable oxygen source. The use of an appropriate enzyme could lead to a highly enantioselective synthesis of this compound. nih.gov

Enzymatic Reduction/Oxidation: Oxidoreductases could be employed for the selective reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid, providing access to related epoxy compounds.

Whole-Cell Biotransformations: The use of engineered microorganisms could enable the multi-step synthesis of this compound or its derivatives from simple starting materials in a single pot.

Table 2: Potential Enzymes for Biocatalytic Transformations

| Enzyme Class | Transformation | Potential Outcome |

| Lipase (B570770) | Epoxidation | Enantioselective synthesis of this compound. |

| Alcohol Dehydrogenase | Aldehyde Reduction | Synthesis of 2,3-epoxybutan-1-ol. |

| Aldehyde Dehydrogenase | Aldehyde Oxidation | Synthesis of 2,3-epoxybutanoic acid. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. mdpi.com The application of advanced computational modeling to this compound could provide valuable insights into its properties and reactivity, guiding experimental efforts.

Computational studies could be used to:

Predict Reaction Pathways: DFT calculations can be used to model the transition states and intermediates of potential reactions, allowing researchers to predict the most likely reaction pathways and to understand the factors that control selectivity.

Elucidate Reaction Mechanisms: By modeling the electronic structure of the molecule and its interactions with catalysts and reagents, computational chemistry can provide a detailed understanding of reaction mechanisms.

Design Novel Catalysts: Computational screening can be used to identify promising new catalysts for the synthesis and transformation of this compound, accelerating the discovery of more efficient and selective reactions.

The synergy between computational modeling and experimental work will be crucial for advancing the chemistry of this compound and realizing its full potential in various scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,3-Epoxybutyraldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves the epoxidation of allyl aldehydes using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled pH and temperature. Yield optimization requires monitoring reaction kinetics via gas chromatography (GC) or nuclear magnetic resonance (NMR) to detect intermediates. Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection .

- Critical Consideration : Ensure stoichiometric ratios are calibrated to avoid over-oxidation byproducts. Document deviations in temperature or solvent polarity (e.g., dichloromethane vs. ethyl acetate) and their impact on stereochemical outcomes .

Q. How can researchers characterize the stability of this compound under varying environmental conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols:

- Thermal Stability : Use thermogravimetric analysis (TGA) at incremental temperatures (e.g., 25°C to 100°C).

- Photolytic Stability : Expose samples to UV light (254 nm) and quantify decomposition via Fourier-transform infrared spectroscopy (FTIR) for carbonyl group integrity.

- Data Presentation : Tabulate degradation rates and half-life values with error margins derived from triplicate trials .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction mechanisms of this compound with nucleophiles?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting studies (e.g., nucleophilic attack at C2 vs. C3) under identical conditions. Use density functional theory (DFT) calculations to model transition states and compare with experimental kinetic data .

- Data Reconciliation : Apply statistical tools (e.g., chi-square tests) to assess whether discrepancies arise from instrumental error (e.g., NMR sensitivity) or mechanistic variability (e.g., solvent effects on regioselectivity) .

Q. How can computational modeling improve the design of enantioselective catalysts for this compound synthesis?

- Methodological Answer :

- In Silico Screening : Use molecular docking software (e.g., AutoDock Vina) to simulate chiral catalyst interactions with the epoxy-aldehyde substrate. Prioritize ligands with high binding affinity to the target epoxide oxygen.

- Validation : Correlate computational predictions with experimental enantiomeric excess (ee) values measured via chiral HPLC. Publish raw data tables comparing predicted vs. observed ee for transparency .

Q. What ethical and analytical challenges arise when studying this compound’s toxicity in biological systems?

- Methodological Answer :

- Ethical Compliance : Follow institutional review board (IRB) protocols for in vitro toxicity assays (e.g., MTT assays on human cell lines). Disclose conflicts of interest, such as funding from chemical manufacturers.

- Analytical Rigor : Use LC-MS to distinguish parent compound toxicity from metabolite effects. Include negative controls and dose-response curves with confidence intervals .

Data Presentation Guidelines

Critical Evaluation Criteria

- Research Quality : Assess whether conclusions align with the original hypothesis and address confounding variables (e.g., humidity during epoxidation) .

- Reproducibility : Provide raw datasets and instrument calibration logs in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.